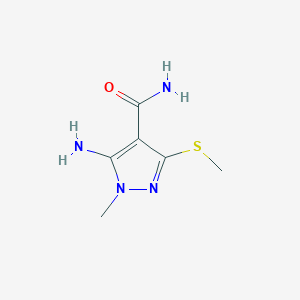

5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

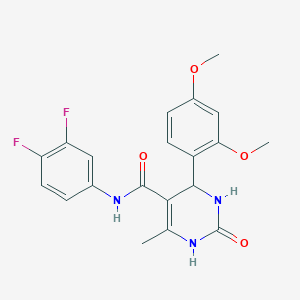

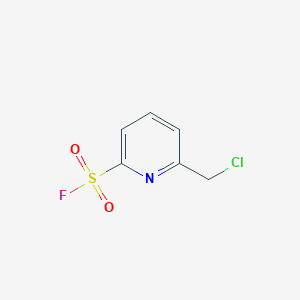

5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C6H10N4OS . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H8N4S/c1-10-5(8)4(3-7)6(9-10)11-2/h8H2,1-2H3 . This indicates that the compound contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The ring is substituted with an amino group, a methyl group, and a methylsulfanyl group.Physical And Chemical Properties Analysis

This compound has a molecular weight of 186.23 .Aplicaciones Científicas De Investigación

AMPK Activation and Its Effects

AMPK Activation and Independent Effects : 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) activates AMPK, influencing metabolism and cancer pathogenesis. Despite initial attributions to AMPK activation, AICAr's effects often stem from AMPK-independent mechanisms. This distinction underscores the complexity of interpreting AICAr-based studies, highlighting the need for caution in attributing its biochemical impacts solely to AMPK modulation (Visnjic et al., 2021).

Drug Resistance and Tuberculosis

MDR and XDR Tuberculosis Treatment : Multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis can be treated effectively with specific antituberculosis drugs, emphasizing the critical role of selecting appropriate drug combinations. This review outlines the strategic selection of drugs based on efficacy, safety, and cost, providing a comprehensive framework for treating challenging tuberculosis cases (Caminero et al., 2010).

Heterocyclic Compounds Synthesis

Synthesis of Heterocyclic Compounds : The synthesis of functionalized heteroaromatic compounds, including the exploration of new rearrangements and corrections of previously misassigned structures, plays a significant role in the development of novel pharmaceuticals and materials. This research highlights the dynamic nature of synthetic chemistry in discovering and correcting structural assignments for heterocyclic compounds (Moustafa et al., 2017).

DCNP Reactivity in Synthesis

DCNP Reactivity and Applications : The reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives underscores its utility in synthesizing diverse heterocyclic compounds and dyes. This versatility demonstrates the compound's significant role in expanding the toolkit for chemical synthesis, offering pathways to novel compounds with potential applications across various scientific fields (Gomaa & Ali, 2020).

Pyrazoline Derivatives in Therapeutics

Therapeutic Applications of Pyrazolines : Pyrazoline derivatives exhibit a wide range of biological properties, making them a focal point for therapeutic research. This review encapsulates the patent literature on pyrazolines, highlighting their versatility as pharmaceutical agents with applications in antimicrobial, anti-inflammatory, and anticancer therapies, among others. The breadth of pharmacological effects attributed to pyrazoline derivatives illustrates their potential as versatile therapeutic agents (Shaaban et al., 2012).

Propiedades

IUPAC Name |

5-amino-1-methyl-3-methylsulfanylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4OS/c1-10-4(7)3(5(8)11)6(9-10)12-2/h7H2,1-2H3,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKQONLWSZEGSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)SC)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2663868.png)

![2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide](/img/structure/B2663869.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzenesulfonamide](/img/structure/B2663872.png)

![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2663875.png)

![Ethyl 4-[(6-ethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2663878.png)

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(m-tolyl)propanamide](/img/structure/B2663881.png)

![(3Z)-3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2663883.png)

![3-chloro-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2663886.png)